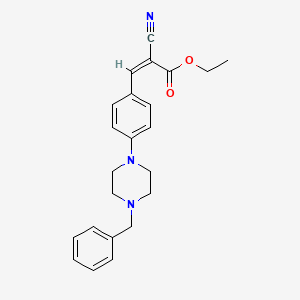

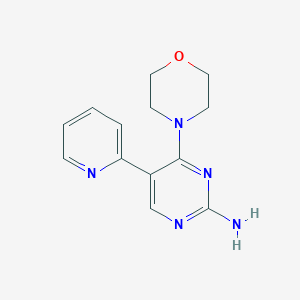

methyl 2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar triazole derivatives often involves the azide-alkyne Huisgen cycloaddition, a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne to give a 1,2,3-triazole . This reaction, catalyzed by copper (I), is selective and devoid of side reactions, making it an efficient route to bioactive compounds .Applications De Recherche Scientifique

Synthesis of Heterocyclic Systems

Methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate, a compound structurally related to the target molecule, demonstrates its utility in synthesizing a variety of heterocyclic systems, including fused pyrimidinones, triazolo-pyrimidines, and thiazolo-pyrimidines. These heterocycles are synthesized through reactions involving different intermediates, showcasing the compound's versatility in generating biologically relevant structures. This demonstrates the potential of methyl 2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate in contributing to the development of new heterocyclic compounds with varied applications in medicinal chemistry and drug design (Toplak, R., Svete, J., Grdadolnik, S., & Stanovnik, B., 1999).

Application in Catalysis

The compound's utility is also seen in catalysis, particularly in the Pd-catalyzed aerobic oxidation of benzylic positions. This reaction highlights the compound's role in facilitating selective oxidation processes, which are crucial in organic synthesis. The ability to perform these reactions using molecular oxygen as the oxidizing agent and at low metal loadings further underscores the efficiency and environmentally friendly aspects of this catalytic system. This area of application suggests that methyl 2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate could be explored for its potential catalytic properties in similar oxidation reactions (Urgoitia, G., Maiztegi, A., SanMartin, R., Herrero, M. T., & Domínguez, E., 2015).

Potential in Drug Delivery Systems

Moreover, the synthesis of novel benzothiazole-containing derivatives, including their preparation and biological evaluation, suggests another area where compounds like methyl 2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate could find application. These compounds, through their complex structures, may offer unique properties useful in the development of new drugs or drug delivery systems. Their ability to interact with biological molecules could pave the way for the creation of new therapeutic agents with improved efficacy and specificity (Bhoi, M. N., Borad, M. A., Pithawala, E., & Patel, H., 2016).

Orientations Futures

The future directions for research on “methyl 2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, more detailed studies on their synthesis, molecular structure, and physical and chemical properties could be beneficial.

Propriétés

IUPAC Name |

methyl 2-[3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-25-18(24)15-5-3-2-4-14(15)17(23)21-9-8-13(10-21)22-11-16(19-20-22)12-6-7-12/h2-5,11-13H,6-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTGFNMZIUHJAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2404383.png)

![Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2404385.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-nitrocyclopropane-1-carboxamide](/img/structure/B2404388.png)

![4-(dipropylsulfamoyl)-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2404391.png)